3,4-dimethyl-2-(1H-tetrazol-1-yl)benzoic acid chemical properties
3,4-dimethyl-2-(1H-tetrazol-1-yl)benzoic acid chemical properties
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Pathway of 3,4-dimethyl-2-(1H-tetrazol-1-yl)benzoic acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated chemical properties, a proposed synthetic route, and detailed analytical protocols for the novel compound, 3,4-dimethyl-2-(1H-tetrazol-1-yl)benzoic acid. While direct experimental data for this specific molecule is not extensively available in current literature, this document synthesizes information from closely related analogs, namely substituted benzoic acids and tetrazole-containing aromatic compounds, to construct a scientifically grounded profile. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this and similar molecules for potential applications in medicinal chemistry and materials science.
Introduction and Rationale
The strategic incorporation of tetrazole moieties into molecular scaffolds is a well-established practice in medicinal chemistry. Tetrazoles are recognized as effective bioisosteres of carboxylic acids, offering similar acidity (pKa) and hydrogen bonding capabilities while often providing improved metabolic stability and pharmacokinetic profiles[1][2][3]. The target molecule, 3,4-dimethyl-2-(1H-tetrazol-1-yl)benzoic acid, combines the structural features of 3,4-dimethylbenzoic acid with a strategically placed 1H-tetrazol-1-yl substituent. This substitution pattern is anticipated to modulate the electronic and steric properties of the parent benzoic acid, potentially influencing its biological activity and material properties. The dimethyl substitution provides a lipophilic region and specific steric bulk, which can be crucial for receptor binding or for directing the supramolecular assembly in materials.
This guide provides a predictive analysis of the compound's properties and a robust framework for its synthesis and characterization, thereby enabling its exploration in drug discovery and materials science.
Predicted Physicochemical and Spectroscopic Properties
The properties of 3,4-dimethyl-2-(1H-tetrazol-1-yl)benzoic acid can be inferred from its constituent parts: the 3,4-dimethylbenzoic acid core and the 1-substituted tetrazole ring.
Structural and Physicochemical Data (Predicted)
| Property | Predicted Value / Characteristic | Rationale and Comparative Data |
| Molecular Formula | C₁₀H₁₀N₄O₂ | Based on structural components. |
| Molecular Weight | 218.21 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical appearance for similar aromatic carboxylic acids[][5]. |
| Melting Point | > 170 °C (Decomposition may occur) | The melting point of 3,4-dimethylbenzoic acid is 163-165 °C[6]. The addition of the tetrazole group is expected to increase the melting point due to increased polarity and potential for intermolecular hydrogen bonding. For example, 3-(1H-Tetrazol-5-yl)benzoic acid has a complex crystal structure with extensive hydrogen bonding[7]. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). | The carboxylic acid and tetrazole groups will impart some water solubility, but the dimethylated benzene ring reduces overall polarity. Benzoic acid itself has low water solubility that increases with temperature[8]. |
| pKa | ~3.5 - 4.5 | The pKa of benzoic acid is 4.2[8]. The electron-withdrawing nature of the adjacent tetrazole ring is expected to increase the acidity of the carboxylic acid, thus lowering its pKa. The tetrazole NH has a pKa of ~4.5-4.9, making it a bioisosteric equivalent to a carboxylic acid[2]. |
Predicted Spectroscopic Data
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, the carboxylic acid proton, and the tetrazole proton.
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Aromatic Protons: Two singlets or doublets in the 7-8 ppm region.
-
Methyl Protons: Two singlets around 2.2-2.5 ppm.
-
Carboxylic Acid Proton: A broad singlet at >10 ppm.
-
Tetrazole Proton: A sharp singlet around 9-10 ppm.
-
-
¹³C NMR: Signals for the carboxyl carbon (~165-175 ppm), the tetrazole carbon (~140-150 ppm), aromatic carbons (120-140 ppm), and methyl carbons (~20 ppm) are anticipated.
-
IR Spectroscopy: Characteristic absorption bands are expected for:
-
O-H stretch (carboxylic acid): Broad band from 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): Strong band around 1700-1725 cm⁻¹.
-
C=N and N=N stretches (tetrazole ring): 1400-1600 cm⁻¹.
-
C-H stretches (aromatic and methyl): 2850-3100 cm⁻¹.
-
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be observed at m/z 219.08. Fragmentation would likely involve the loss of CO₂ (44 Da) and N₂ (28 Da).
Proposed Synthetic Pathway
A plausible synthetic route to 3,4-dimethyl-2-(1H-tetrazol-1-yl)benzoic acid starts from commercially available 2-amino-3,4-dimethylbenzoic acid. The synthesis involves a diazotization reaction followed by nucleophilic substitution with azide, cyclization to form the tetrazole ring, and subsequent hydrolysis if an ester protecting group is used.
Caption: Proposed synthetic pathway for 3,4-dimethyl-2-(1H-tetrazol-1-yl)benzoic acid.
Experimental Protocols
Synthesis of Methyl 2-amino-3,4-dimethylbenzoate (Step A to B)
-
Suspend 2-amino-3,4-dimethylbenzoic acid (1.0 eq) in methanol (10 volumes).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (0.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 12-18 hours, monitoring by TLC.
-
Upon completion, cool the reaction and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.
Synthesis of Methyl 2-azido-3,4-dimethylbenzoate (Step B to C)
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Dissolve methyl 2-amino-3,4-dimethylbenzoate (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.
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Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
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Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
In a separate flask, dissolve sodium azide (1.5 eq) in water and cool to 0 °C.
-
Slowly add the diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Stir the reaction mixture for 2-3 hours at 0 °C.
-
Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Caution: Organic azides can be explosive and should be handled with extreme care.
Synthesis of Methyl 3,4-dimethyl-2-(1H-tetrazol-1-yl)benzoate (Step C to D)
The formation of the 1-substituted tetrazole from an aryl azide is not a standard reaction. A more viable approach would be to synthesize the tetrazole ring from a nitrile precursor. An alternative, more established route is presented below.
Alternative Route:
Caption: Alternative Suzuki coupling approach for synthesis.
This route is analogous to methods used for synthesizing Losartan and its impurities[9][10].
Hydrolysis to 3,4-dimethyl-2-(1H-tetrazol-1-yl)benzoic acid (Step D to E)
-
Dissolve the methyl ester (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar solvent like ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 2-3 with cold 1M HCl.
-
The product should precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Analytical Characterization Workflow
A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.
Caption: Comprehensive workflow for analytical characterization.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Protocol:
-
Prepare a stock solution of the sample in methanol or acetonitrile (1 mg/mL).
-
Dilute to a working concentration of ~0.1 mg/mL.
-
Inject 10 µL into the HPLC system.
-
Run a gradient from 5% to 95% acetonitrile over 20 minutes.
-
The purity is calculated from the peak area percentage of the main product peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: DMSO-d₆ or CDCl₃.
-
Instruments: 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: To determine the proton environment and coupling.
-
¹³C NMR: To identify all unique carbon atoms.
-
2D NMR (COSY, HSQC): To confirm proton-proton and proton-carbon correlations and aid in unambiguous peak assignment.
-
Potential Applications and Significance
The title compound is a novel molecule with potential applications in several areas:
-
Medicinal Chemistry: As a potential angiotensin II receptor blocker, given its structural similarity to impurities of Losartan, a widely used antihypertensive drug[][11][12]. The tetrazole moiety acts as a bioisostere for the carboxylic acid group present in many pharmacologically active compounds.
-
Materials Science: The presence of both a carboxylic acid and a tetrazole ring makes it a candidate for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. These functional groups can coordinate with metal ions to form complex, porous structures with potential applications in gas storage, catalysis, and sensing[5].
-
Organic Synthesis: It can serve as a versatile building block for the synthesis of more complex molecules due to its multiple functional groups.
Conclusion
While 3,4-dimethyl-2-(1H-tetrazol-1-yl)benzoic acid is not a well-documented compound, this guide provides a robust theoretical and practical framework for its synthesis and characterization. By leveraging the known chemistry of its constituent moieties, researchers can confidently approach the synthesis of this novel molecule. The detailed experimental protocols and analytical workflows provided herein are designed to ensure the successful preparation and validation of this compound, paving the way for its evaluation in various scientific and industrial applications.
References
-
Satyanarayana, B., et al. (2010). Synthesis and spectral characterization of related compounds of Losartan potassium, an anti-hypertensive drug substance. TSI Journals. [Link]
-
SynZeal. Losartan Impurities. [Link]
-
Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. The Journal of Organic Chemistry. [Link]
- Google Patents. (2012).
-
Gona, K., et al. (2021). Synthesis and Evaluation of [18F]FEtLos and [18F]AMBF3Los as Novel 18F-Labelled Losartan Derivatives for Molecular Imaging of Angiotensin II Type 1 Receptors. Molecules. [Link]
- Google Patents. (2006). US7041832B2 - Processes for preparing losartan and losartan potassium.
-
ResearchGate. Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. [Link]
-
Malik, M. A., et al. (2013). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. ChemInform. [Link]
-
ACS Omega. (2025). Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. [Link]
-
OUCI. Tetrazoles as carboxylic acid isosteres: chemistry and biology. [Link]
-
The Curious Wavefunction. (2016). The same and not the same: Carboxylic acids and tetrazoles. [Link]
-
PubChem. 3,4-Dimethylbenzoic acid | C9H10O2 | CID 12073. [Link]
-
Cheméo. Chemical Properties of Benzoic acid, 3,4-dimethyl- (CAS 619-04-5). [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). [Link]
-
PubChem. 4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid | C8H6N4O2 | CID 674161. [Link]
-
PubChem. 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid. [Link]
-
NIH - PMC. 3-(1H-Tetrazol-5-yl)benzoic acid. [Link]
-
Wikipedia. Benzoic acid. [Link]
-
Cheméo. Chemical Properties of Benzoic acid, 3,4-dimethyl-, ethyl ester (CAS 33499-44-4). [Link]
-
ChemBK. 3,4-dimethyl benzoic acid. [Link]
-
Chemsigma. Benzoic acid, 3-(1H-tetrazol-1-yl)- [204196-80-5]. [Link]
-
PubChem. 3-(1H-1,2,3,4-tetrazol-5-yl)benzoic acid. [Link]
-
FreePatentsOnline. Process for the preparation of 4- [3,5-bis (2-hydroxyphenyl) -[][11][13] triazol-1-yl] benzoic acid. [Link]
- Google Patents. WO2006050922A1 - Process for the synthesis of tetrazoles.
-
ResearchGate. RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. [Link]
-
FLORE. Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. [Link]
-
Filo. How would the ^1H NMR spectrum of 4-(N,N-dimethyl)benzoic acid differ fro... [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazoles as carboxylic acid isosteres: chemistry and biology [ouci.dntb.gov.ua]
- 5. chemimpex.com [chemimpex.com]
- 6. chembk.com [chembk.com]
- 7. 3-(1H-Tetrazol-5-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoic acid - Wikipedia [en.wikipedia.org]
- 9. moodle2.units.it [moodle2.units.it]
- 10. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]
- 11. tsijournals.com [tsijournals.com]
- 12. Losartan EP Impurity E | 120568-11-8 [chemicea.com]
- 13. synthinkchemicals.com [synthinkchemicals.com]


